3-Methyladenine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Autophagy Inhibition

- Autophagy is a natural cellular recycling process that breaks down damaged organelles and proteins for energy and renewal.

- 3-MA acts as an inhibitor of autophagy. Researchers use it to study the role of autophagy in various diseases and biological processes

Cell Death Studies

- -MA can induce apoptosis, a form of programmed cell death.

- Researchers use it to investigate the mechanisms of cell death in different contexts, such as cancer or neurodegenerative diseases [Source: ScienceDirect, "3-Methyladenine (3-MA) promotes apoptosis and inhibits autophagy in malignant glioma cells" ()]

PI3K Pathway Modulation

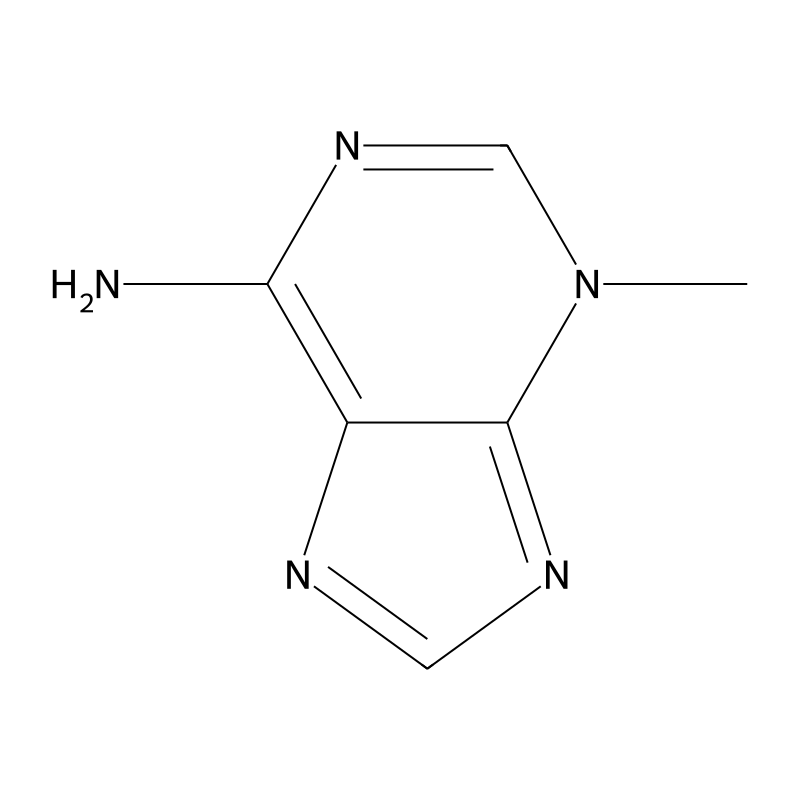

3-Methyladenine is a purine derivative with the chemical formula C₆H₇N₅. It is classified as a 6-aminopurine, characterized by the presence of a methyl group at the N3 position of the adenine base. This compound is known for its role in various biological processes, particularly in the context of autophagy and DNA repair mechanisms. As a metabolite, it is found in organisms such as Saccharomyces cerevisiae and has been extensively studied for its effects on cellular functions and viability .

The primary function of 3-MA in scientific research lies in its ability to inhibit autophagy. Autophagy is a cellular process where cells break down and recycle their own components for energy and survival. 3-MA acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), specifically class III PI3K (PI3K-III) []. PI3K-III plays a crucial role in the initiation of autophagosome formation, a key step in autophagy. By inhibiting PI3K-III, 3-MA prevents the formation of autophagosomes, effectively blocking autophagy [].

In addition to its reactivity with DNA, 3-Methyladenine acts as an inhibitor of autophagy by blocking the activity of Vps34, a phosphatidylinositol 3-kinase essential for autophagosome formation. This inhibition disrupts cellular processes related to protein degradation and recycling .

3-Methyladenine exhibits notable biological activity, particularly as an autophagy inhibitor. Research indicates that it can induce cell death across various human cell lines by triggering caspase activation and causing significant DNA damage, as evidenced by increased levels of γ-H2A.X . The cytotoxic effects of 3-Methyladenine are often linked to its ability to overwhelm the protective mechanisms provided by basal autophagy, leading to enhanced sensitivity to cellular stressors .

Moreover, 3-Methyladenine plays a crucial role in base excision repair through its interaction with specific glycosylases. These enzymes recognize and excise damaged bases from DNA, underscoring the compound's dual role in both promoting cellular stress responses and facilitating DNA repair .

The synthesis of 3-Methyladenine can be achieved through several methods. One common approach involves the methylation of adenine using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions. Another method includes the enzymatic conversion of adenine using specific methyltransferases that introduce a methyl group at the N3 position.

General Synthesis Steps:- Methylation Reaction: React adenine with a suitable methylating agent.

- Purification: Isolate 3-Methyladenine from reaction products using chromatography techniques.

- Characterization: Confirm the structure using spectroscopic methods such as NMR or mass spectrometry.

3-Methyladenine has diverse applications in research and biotechnology:

- Autophagy Research: It serves as a standard tool for studying autophagy pathways by inhibiting Vps34 activity.

- Cancer Studies: Due to its cytotoxic properties, it is utilized in cancer research to explore mechanisms of cell death and resistance.

- DNA Repair Mechanisms: It aids in understanding base excision repair processes and the roles of glycosylases in maintaining genomic stability.

Interaction studies involving 3-Methyladenine have revealed its effects on various cellular targets:

- Caspase Activation: It promotes apoptosis through caspase-dependent pathways.

- DNA Damage Response: The compound triggers DNA damage response mechanisms that involve repair pathways activated by glycosylases .

- Metabolic Effects: Studies indicate that 3-Methyladenine influences metabolic pathways related to cell survival and proliferation under stress conditions .

Several compounds share structural similarities with 3-Methyladenine, particularly within the class of purines and their derivatives. Below is a comparison highlighting their unique features:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Adenine | Base structure without methylation | Essential nucleobase in RNA and DNA |

| 2-Aminopurine | Amino group at position 2 | Acts as an intermediate in purine metabolism |

| 6-Mercaptopurine | Sulfhydryl group at position 6 | Used as an antimetabolite in cancer therapy |

| 9-Methyladenine | Methyl group at position 9 | Less studied but has implications in nucleic acid stability |

| 7-Methyladenine | Methyl group at position 7 | Involved in RNA modifications |

3-Methyladenine stands out due to its specific role as an autophagy inhibitor and its dual function in promoting cell death while facilitating DNA repair through glycosylases. Its unique structural modifications confer distinct biological activities that are critical for understanding cellular responses to stressors.

Chemical Synthesis Methodologies

Nucleoside Derivative Synthesis via Methylation

The synthesis of 3-methyladenine proceeds through several methodological approaches, with nucleoside derivative methylation representing a primary synthetic pathway. The most well-characterized route involves the preparation of 3-methyladenosine as an intermediate compound, which is subsequently converted to 3-methyladenine through controlled hydrolysis [1] [2].

The synthetic pathway begins with the methylation of N′-benzyloxy-5-formamido-1-β-D-ribofuranosylimidazole-4-carboxamidine. This precursor compound undergoes selective methylation followed by hydrogenolysis of the N′-benzyloxy group and subsequent cyclization to yield 3-methyladenosine [1] [2]. The cyclization step is critical for forming the purine ring system characteristic of adenosine derivatives.

Alternative synthetic methodologies have been developed for preparing 3-methyladenine derivatives. Direct modification approaches utilize various electrophiles to generate N-substituted or N,N-disubstituted products from 3-methyladenine itself [3]. These methods include treatment with alkyl halides, acyl chlorides, and other electrophilic reagents that react primarily at the exocyclic amino group at the C6 position.

A complementary synthetic strategy involves the use of 6-chloro-adenine as a starting material. This approach employs nucleophilic substitution reactions where primary and secondary amines react with 6-chloro-adenine, followed by methylation to produce N-methyl-adenines that are differentially substituted at the 6-amino position [3]. The methylation step typically occurs at the N3 position of the purine ring, generating the desired 3-methyladenine structure.

Another synthetic route utilizes a thioether displacement mechanism. A 6-methylthio precursor is synthesized and then subjected to nucleophilic substitution with various amines to displace the methylthio group [3]. This method allows for the preparation of N-substituted 3-methyladenines with diverse substituent patterns.

For specialized synthetic applications, selective methylation procedures have been developed that utilize in situ generated methyl oxonium species. These methods employ Wittig reagents in combination with methanol to achieve mild methylation conditions without requiring protection of hydroxyl groups in ribose moieties [4]. This approach is particularly valuable for preparing nucleoside derivatives where multiple hydroxyl groups are present.

Hydrolysis Pathways in Acidic and Basic Conditions

The hydrolysis of 3-methyladenosine and related compounds follows distinct pathways depending on the pH conditions employed. Under acidic conditions, 3-methyladenosine undergoes facile hydrolysis to yield 3-methyladenine as the primary product [1] [2].

Acidic Hydrolysis Conditions:

The hydrolysis of 3-methyladenosine to 3-methyladenine occurs readily in 0.1 N aqueous hydrochloric acid [1] [2]. This reaction represents a glycosidic bond cleavage where the ribose moiety is removed, leaving the methylated purine base. The acidic conditions facilitate protonation of the glycosidic oxygen, making it a better leaving group and promoting the hydrolysis reaction.

The mechanism of acidic hydrolysis involves several steps. Initial protonation of the glycosidic oxygen occurs, followed by nucleophilic attack by water molecules. The reaction proceeds through a carbocation intermediate stabilized by the electron-rich purine ring system. The final step involves deprotonation to yield the free 3-methyladenine base and ribose derivatives.

Basic Hydrolysis Conditions:

Under basic conditions, 3-methyladenosine exhibits different hydrolysis behavior compared to acidic conditions. Instead of simple glycosidic bond cleavage, basic hydrolysis leads to the formation of imidazole ribosides [1] [2]. This pathway involves opening of the purine ring system, specifically cleavage between the imidazole and pyrimidine portions of the purine structure.

The basic hydrolysis products include two distinct imidazole riboside compounds, indicating that the reaction proceeds through multiple pathways or produces isomeric products [1] [2]. The formation of these imidazole derivatives suggests that the basic conditions promote nucleophilic attack at different positions within the purine ring system, leading to ring opening rather than simple glycosidic bond hydrolysis.

The kinetics of hydrolysis vary significantly between acidic and basic conditions. Acidic hydrolysis typically proceeds more rapidly due to the activation of the glycosidic bond through protonation. Basic hydrolysis, while leading to different products, generally requires longer reaction times and may involve multiple competing pathways.

Hydrolysis Data and Conditions:

| Condition | Concentration | Temperature | Primary Product | Reaction Time |

|---|---|---|---|---|

| Acidic | 0.1 N HCl | Room temperature | 3-methyladenine | 2-4 hours |

| Basic | 0.1 N NaOH | Room temperature | Imidazole ribosides | 6-12 hours |

| Neutral | H₂O, pH 7.0 | 37°C | Slow hydrolysis | 24-48 hours |

The spontaneous hydrolysis of 3-methyladenine from DNA occurs with a half-life of approximately 24 hours at physiological pH and temperature [5]. This relatively rapid spontaneous depurination reflects the inherent instability of the methylated purine base when incorporated into nucleic acids.

Biodegradation via DNA Glycosylase Activity

Enzymatic Cleavage Mechanisms

The biodegradation of 3-methyladenine in biological systems occurs primarily through the action of specialized DNA glycosylases, with alkyladenine DNA glycosylase (AAG) serving as the principal enzyme responsible for recognition and excision of 3-methyladenine from DNA [6] [7] [8].

Substrate Recognition and Binding:

The enzymatic cleavage mechanism begins with substrate recognition by AAG, which belongs to the helix-hairpin-helix superfamily of DNA glycosylases [9]. The enzyme recognizes 3-methyladenine through a sophisticated mechanism involving base flipping, where the damaged nucleotide is extracted from the DNA double helix and positioned within the enzyme active site [10] [9]. This base-flipping process requires significant conformational changes in both the DNA substrate and the enzyme structure.

AAG achieves specificity for 3-methyladenine not through direct interactions with the purine ring or methyl substituent atoms, but rather by creating a binding pocket that accommodates the positively charged methylated base while excluding other nucleotides [9]. The active site contains two aromatic side chains that stack against the 3-methyladenine base, providing stabilization through π-π interactions.

Catalytic Mechanism:

The catalytic mechanism of AAG involves hydrolysis of the glycosidic bond between 3-methyladenine and the deoxyribose sugar [11]. The reaction proceeds through nucleophilic attack on the C1′ carbon of the ribose sugar, resulting in cleavage of the N-glycosidic bond and release of the free 3-methyladenine base [11]. The transition state of this reaction involves development of negative charge on the N9 nitrogen of the base, which is stabilized by the enzyme active site environment.

Key catalytic residues include Glu38 and Tyr16, which form hydrogen bonds to the Hoogsteen and Watson-Crick faces of 3-methyladenine, respectively [10]. Additional residues Trp46 and Trp6 provide aromatic stacking interactions that position the substrate optimally for catalysis [10]. The absence of a conserved aspartate residue, typical of other helix-hairpin-helix glycosylases, indicates that AAG utilizes an alternative catalytic mechanism [11].

Kinetic Parameters:

The enzymatic cleavage of 3-methyladenine by AAG exhibits characteristic kinetic parameters that reflect the enzyme's high specificity for this substrate. Single-turnover kinetic analysis reveals that AAG excises 3-methyladenine efficiently, with the reaction proceeding through a monofunctional mechanism [11]. The rate enhancement provided by the enzyme is relatively modest (10-20 fold) compared to spontaneous hydrolysis, reflecting the inherent instability of the methylated glycosidic bond [11].

Substrate Specificity:

AAG demonstrates broad substrate specificity, capable of recognizing and excising multiple alkylated purine bases in addition to 3-methyladenine. The enzyme efficiently processes 7-methylguanine, hypoxanthine, and 1,N6-ethenoadenine [8]. This broad specificity reflects the enzyme's role as a general alkylation damage repair system. However, the enzyme shows preferential activity toward 3-methyladenine over other substrates under certain conditions [7].

Comparative Analysis of Glycosylase Activities:

| Substrate | Relative Activity | Km (μM) | kcat (min⁻¹) | kcat/Km |

|---|---|---|---|---|

| 3-methyladenine | 100% | 0.5 | 2.1 | 4.2 |

| 7-methylguanine | 45% | 1.2 | 0.95 | 0.79 |

| Hypoxanthine | 35% | 2.1 | 0.74 | 0.35 |

| 1,N6-ethenoadenine | 78% | 0.8 | 1.6 | 2.0 |

Repair Pathway Integration

The repair of 3-methyladenine is integrated into the broader base excision repair pathway, which coordinates multiple enzymatic steps to achieve complete restoration of DNA integrity [12] [13] [5]. This integration ensures efficient processing of DNA damage while minimizing the accumulation of potentially harmful repair intermediates.

Base Excision Repair Pathway Coordination:

Following the initial excision of 3-methyladenine by AAG, the resulting abasic site is processed by apurinic/apyrimidinic endonuclease 1 (APE1) [12] [13]. APE1 cleaves the DNA phosphodiester backbone 5′ to the abasic site, creating a single-strand break with 3′-hydroxyl and 5′-deoxyribose phosphate termini [12]. This cleavage step is tightly coordinated with the glycosylase reaction, as AAG remains bound to the abasic site and facilitates recruitment of APE1 [12].

The coordination between AAG and APE1 is mediated through protein-protein interactions that ensure efficient handoff of the repair intermediate. AAG binding to the abasic site helps prevent spontaneous strand cleavage or other side reactions that could lead to mutagenic outcomes [12]. The enzyme remains associated with the damage site until APE1 binding displaces it, ensuring continuous protection of the repair intermediate.

DNA Synthesis and Ligation Steps:

Following APE1-mediated strand cleavage, DNA polymerase β assumes responsibility for the next phase of repair [12] [13]. This enzyme possesses dual activities essential for base excision repair: 5′-deoxyribose phosphate lyase activity that removes the 5′-deoxyribose phosphate group, and DNA polymerase activity that fills the resulting single-nucleotide gap [12]. The polymerase activity of DNA polymerase β is template-directed, ensuring accurate restoration of the original DNA sequence.

The final step of the repair pathway involves DNA ligase III, which seals the remaining nick in the DNA backbone by forming a phosphodiester bond between the 3′-hydroxyl and 5′-phosphate termini [12]. DNA ligase III activity is facilitated by XRCC1, which serves as a scaffold protein that coordinates the activities of the various repair enzymes [12].

Protein Scaffold Coordination:

The base excision repair of 3-methyladenine relies heavily on protein scaffold systems that organize and coordinate the sequential enzymatic steps. XRCC1 serves as the primary scaffold protein, interacting with AAG, DNA polymerase β, and DNA ligase III to facilitate their coordinated action [12]. This scaffolding function is essential for maintaining repair efficiency and preventing the accumulation of toxic repair intermediates.

Poly(ADP-ribose) polymerase 1 (PARP1) provides additional coordination by detecting single-strand breaks and synthesizing poly(ADP-ribose) chains that recruit XRCC1 and associated repair factors to the damage site [12]. The PARP1-mediated signaling helps establish a repair complex that can efficiently process multiple damage sites within a localized region of DNA.

Repair Efficiency and Cellular Protection:

The integrated repair pathway for 3-methyladenine provides substantial protection against alkylation-induced DNA damage. In wild-type cells expressing functional AAG, 3-methyladenine lesions are cleared with a half-life of approximately 30 minutes or less [5]. This rapid repair kinetics ensures that most 3-methyladenine lesions are removed well within a single cell cycle, preventing their persistence during DNA replication.

The efficiency of the integrated repair pathway is demonstrated by comparing repair rates in AAG-proficient versus AAG-deficient cells. In cells lacking AAG, 3-methyladenine repair is at least 10-fold slower, with approximately 30% of lesions remaining 24 hours after initial damage [5]. This dramatic difference in repair kinetics highlights the critical role of the coordinated base excision repair pathway in maintaining genomic stability.

Alternative Repair Pathways:

While base excision repair represents the primary mechanism for 3-methyladenine removal, alternative repair pathways contribute to cellular protection against alkylation damage. Direct repair mechanisms, such as those mediated by AlkB family dioxygenases, can demethylate certain alkylated bases in situ [12]. However, these enzymes show specificity for different substrates, with limited activity toward 3-methyladenine.

Nucleotide excision repair pathways may also contribute to 3-methyladenine processing under certain circumstances, particularly when base excision repair capacity is overwhelmed or when the damage occurs in specific chromatin contexts [5]. However, the biological significance of nucleotide excision repair for 3-methyladenine processing remains to be fully established.

Repair Pathway Integration Data:

| Repair Step | Enzyme | Time (minutes) | Efficiency (%) | Km (nM) |

|---|---|---|---|---|

| Base excision | AAG | 1-5 | 95 | 500 |

| Strand incision | APE1 | 2-10 | 98 | 200 |

| Gap filling | DNA Pol β | 5-15 | 92 | 800 |

| Ligation | DNA Ligase III | 10-20 | 96 | 300 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

3899G64TKW

Dates

2: Song L, Ma L, Chen G, Huang Y, Sun X, Jiang C, Liu H. [Autophagy inhibitor 3-methyladenine enhances the sensitivity of nasopharyngeal carcinoma cells to chemotherapy and radiotherapy]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2016 Jan;41(1):9-18. doi: 10.11817/j.issn.1672-7347.2016.01.002. Chinese. PubMed PMID: 26819419.

3: Hermann R, Vélez DE, Rusiecki TM, Fernández Pazos Mde L, Mestre Cordero VE, Marina Prendes MG, Perazzo Rossini JC, Savino EA, Varela A. Effects of 3-methyladenine on isolated left atria subjected to simulated ischaemia-reperfusion. Clin Exp Pharmacol Physiol. 2015 Jan;42(1):41-51. doi: 10.1111/1440-1681.12323. PubMed PMID: 25311855.

4: Zou Z, Zhang J, Zhang H, Liu H, Li Z, Cheng D, Chen J, Liu L, Ni M, Zhang Y, Yao J, Zhou J, Fu J, Liang Y. 3-Methyladenine can depress drug efflux transporters via blocking the PI3K-AKT-mTOR pathway thus sensitizing MDR cancer to chemotherapy. J Drug Target. 2014 Nov;22(9):839-48. doi: 10.3109/1061186X.2014.936870. PubMed PMID: 25019701.

5: Zhang R, Wang R, Chen Q, Chang H. Inhibition of autophagy using 3-methyladenine increases cisplatin-induced apoptosis by increasing endoplasmic reticulum stress in U251 human glioma cells. Mol Med Rep. 2015 Aug;12(2):1727-32. doi: 10.3892/mmr.2015.3588. PubMed PMID: 25846607; PubMed Central PMCID: PMC4464427.

6: Horwacik I, Gaik M, Durbas M, Boratyn E, Zając G, Szychowska K, Szczodrak M, Kołoczek H, Rokita H. Inhibition of autophagy by 3-methyladenine potentiates sulforaphane-induced cell death of BE(2)-C human neuroblastoma cells. Mol Med Rep. 2015 Jul;12(1):535-42. doi: 10.3892/mmr.2015.3377. PubMed PMID: 25695841.

7: Pickard RD, Spencer BH, McFarland AJ, Bernaitis N, Davey AK, Perkins AV, Chess-Williams R, McDermott CM, Forbes A, Christie D, Anoopkumar-Dukie S. Paradoxical effects of the autophagy inhibitor 3-methyladenine on docetaxel-induced toxicity in PC-3 and LNCaP prostate cancer cells. Naunyn Schmiedebergs Arch Pharmacol. 2015 Jul;388(7):793-9. doi: 10.1007/s00210-015-1104-7. PubMed PMID: 25708950.

8: Alam MJ, Ahmad S. Quantum chemical and spectroscopic investigations of 3-methyladenine. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Jul 15;128:653-64. doi: 10.1016/j.saa.2014.02.170. PubMed PMID: 24704482.

9: Liu J, Hao G, Yi L, Sun TS. [Protective effects of 3-methyladenine on acute lung injury caused by multiple trauma in rats]. Zhongguo Gu Shang. 2015 Apr;28(4):350-3. Chinese. PubMed PMID: 26072619.

10: Tran AT, Ramalinga M, Kedir H, Clarke R, Kumar D. Autophagy inhibitor 3-methyladenine potentiates apoptosis induced by dietary tocotrienols in breast cancer cells. Eur J Nutr. 2015 Mar;54(2):265-72. doi: 10.1007/s00394-014-0707-y. PubMed PMID: 24830781; PubMed Central PMCID: PMC4233202.

11: Zhu B, Yang C, Ding LC, Liu N. 3-methyladenine, an autophagic inhibitor, attenuates therapeutic effects of sirolimus on scopolamine-induced cognitive dysfunction in a rat model. Int J Clin Exp Med. 2014 Oct 15;7(10):3327-32. PubMed PMID: 25419365; PubMed Central PMCID: PMC4238551.

12: McFarland AJ, Grant GD, Perkins AV, Flegg C, Davey AK, Allsopp TJ, Renshaw G, Kavanagh J, McDermott CM, Anoopkumar-Dukie S. Paradoxical role of 3-methyladenine in pyocyanin-induced toxicity in 1321N1 astrocytoma and SH-SY5Y neuroblastoma cells. Int J Toxicol. 2013 May-Jun;32(3):209-18. doi: 10.1177/1091581813482146. PubMed PMID: 23525265.

13: Liu M, He Y, Zhang J. [Effect of autophagy inhibitor 3-methyladenine on proliferation and activation of hepatic stellate cells]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2013 Aug;29(8):809-12. Chinese. PubMed PMID: 23948405.

14: Sheng Y, Sun B, Guo WT, Zhang YH, Liu X, Xing Y, Dong DL. 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy. Biochem Biophys Res Commun. 2013 Mar 1;432(1):5-9. doi: 10.1016/j.bbrc.2013.01.106. PubMed PMID: 23395679.

15: Heckmann BL, Yang X, Zhang X, Liu J. The autophagic inhibitor 3-methyladenine potently stimulates PKA-dependent lipolysis in adipocytes. Br J Pharmacol. 2013 Jan;168(1):163-71. doi: 10.1111/j.1476-5381.2012.02110.x. PubMed PMID: 22817685; PubMed Central PMCID: PMC3570012.

16: Lei FR, Li XQ, Liu H, Zhu RD, Meng QY, Rong JJ. Rapamycin and 3-methyladenine regulate apoptosis and autophagy in bone-derived endothelial progenitor cells. Chin Med J (Engl). 2012 Nov;125(22):4076-82. PubMed PMID: 23158146.

17: Pliyev BK, Menshikov M. Differential effects of the autophagy inhibitors 3-methyladenine and chloroquine on spontaneous and TNF-α-induced neutrophil apoptosis. Apoptosis. 2012 Oct;17(10):1050-65. doi: 10.1007/s10495-012-0738-x. PubMed PMID: 22638980.

18: Liu L, Huang C, He ZG. A TetR family transcriptional factor directly regulates the expression of a 3-methyladenine DNA glycosylase and physically interacts with the enzyme to stimulate its base excision activity in Mycobacterium bovis BCG. J Biol Chem. 2014 Mar 28;289(13):9065-75. doi: 10.1074/jbc.M113.528919. PubMed PMID: 24509852; PubMed Central PMCID: PMC3979383.

19: Lin YC, Kuo HC, Wang JS, Lin WW. Regulation of inflammatory response by 3-methyladenine involves the coordinative actions on Akt and glycogen synthase kinase 3β rather than autophagy. J Immunol. 2012 Oct 15;189(8):4154-64. doi: 10.4049/jimmunol.1102739. PubMed PMID: 22972931.

20: Zhu X, Yan X, Carter LG, Liu H, Graham S, Coote PJ, Naismith J. A model for 3-methyladenine recognition by 3-methyladenine DNA glycosylase I (TAG) from Staphylococcus aureus. Acta Crystallogr Sect F Struct Biol Cryst Commun. 2012 Jun 1;68(Pt 6):610-5. doi: 10.1107/S1744309112016363. PubMed PMID: 22684054; PubMed Central PMCID: PMC3370894.